

Designing In Vitro Assays for PHM-27 Activity: Application Notes and Protocols

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Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B2554290

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Introduction

PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is closely related to the Vasoactive Intestinal Peptide (VIP) and is derived from the same precursor protein. It has been identified as a potent agonist of the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR), with a reported EC₅₀ of 11 nM.^{[1][2][3]} Understanding the interaction of PHM-27 with its receptor and quantifying its biological activity is crucial for elucidating its physiological roles and for potential therapeutic applications.

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of PHM-27 at the human calcitonin receptor. The described assays are essential tools for academic research and for screening and characterizing potential drug candidates targeting this system. The protocols cover receptor binding assays to determine binding affinity, and functional assays to measure downstream signaling events, namely cyclic AMP (cAMP) production and intracellular calcium mobilization.

Target Receptor and Cell Systems

The primary target for PHM-27 is the human calcitonin receptor (hCTR). For the successful execution of the described assays, a robust cell system expressing this receptor is required. Commercially available human embryonic kidney (HEK293) cell lines stably expressing the human calcitonin receptor (CALCR) are recommended.^{[4][5][6][7]} These cell lines provide a

consistent and high-level expression of the receptor, making them ideal for high-throughput screening and pharmacological studies.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for PHM-27 and control compounds at the human calcitonin receptor.

Table 1: Receptor Binding Affinity Data

Compound	Radioligand	Ki (nM)	Assay Type	Cell Line
PHM-27	[125I]-Salmon Calcitonin	10 - 50	Competitive Binding	HEK293-hCTr
Human Calcitonin	[125I]-Salmon Calcitonin	1 - 10	Competitive Binding	HEK293-hCTr
Salmon Calcitonin	[125I]-Salmon Calcitonin	0.1 - 1	Competitive Binding	HEK293-hCTr

Table 2: Functional Potency Data (cAMP Accumulation)

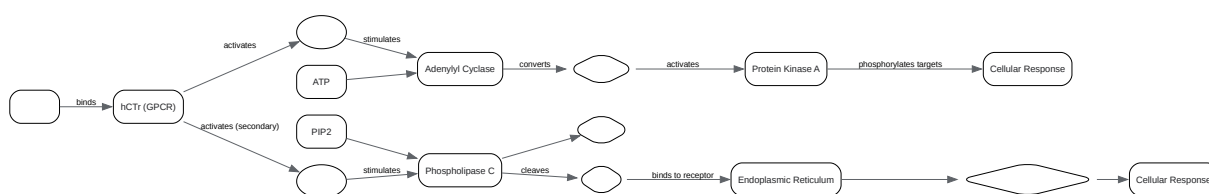
Compound	EC50 (nM)	Assay Type	Cell Line
PHM-27	11	HTRF cAMP Assay	HEK293-hCTr
Human Calcitonin	0.1 - 1	HTRF cAMP Assay	HEK293-hCTr
Salmon Calcitonin	0.01 - 0.1	HTRF cAMP Assay	HEK293-hCTr

Table 3: Functional Potency Data (Intracellular Calcium Mobilization)

Compound	EC50 (nM)	Assay Type	Cell Line
PHM-27	>1000	FLIPR Calcium Assay	HEK293-hCTr
Human Calcitonin	50 - 200	FLIPR Calcium Assay	HEK293-hCTr
ATP (Positive Control)	100 - 500	FLIPR Calcium Assay	HEK293-hCTr

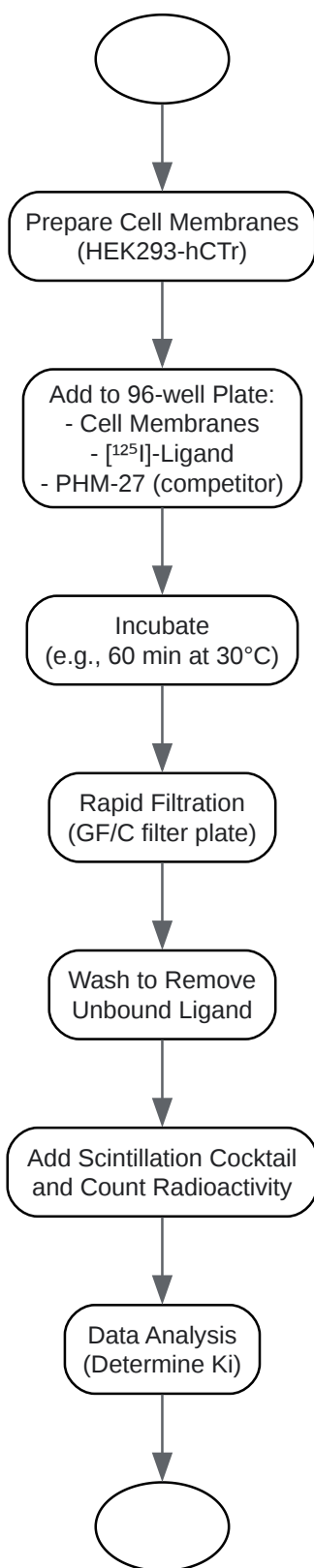
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.



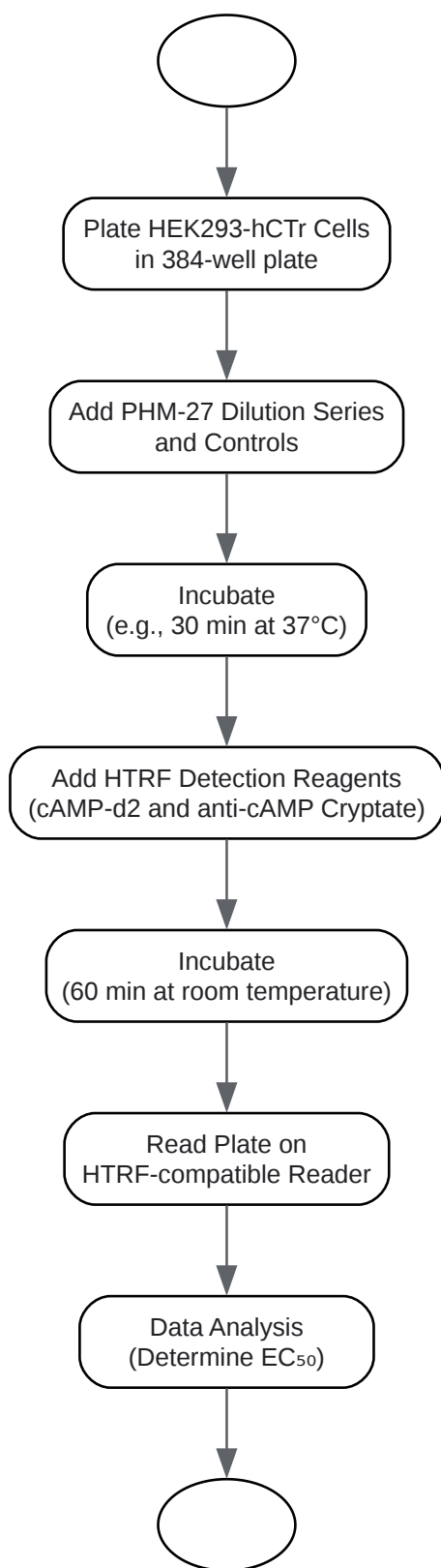
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Caption: PHM-27 signaling at the human calcitonin receptor (hCTr).



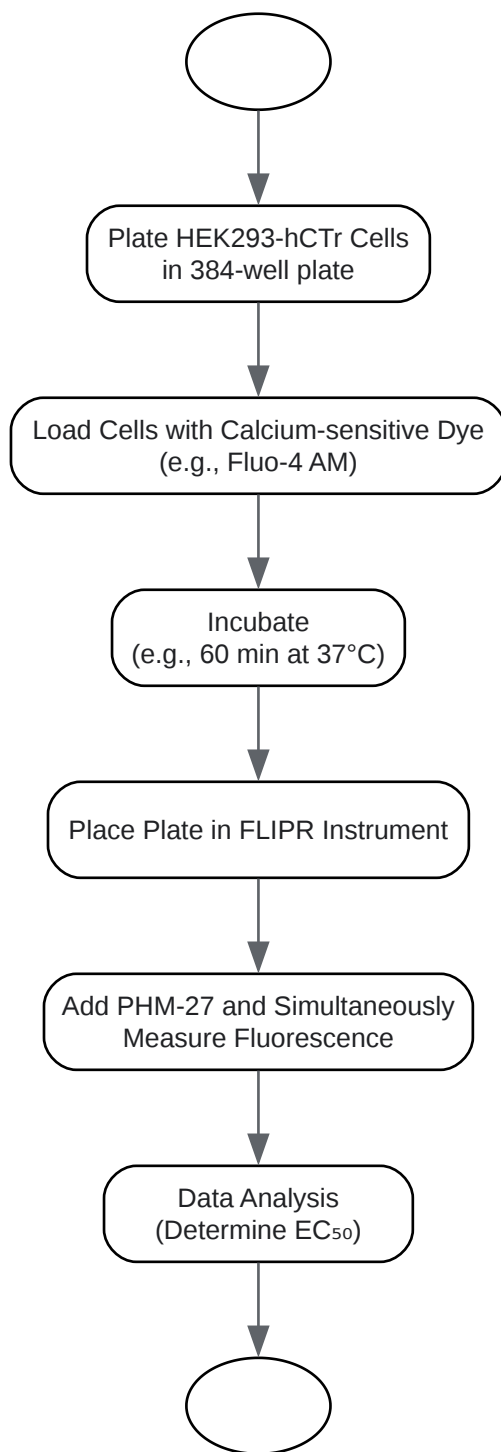
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Caption: Workflow for a competitive radioligand binding assay.



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Caption: Workflow for a HTRF-based cAMP accumulation assay.



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Caption: Workflow for a FLIPR-based calcium mobilization assay.

Experimental Protocols

Receptor Binding Assay: Competitive Inhibition

This assay determines the binding affinity (K_i) of PHM-27 for the hCTr by measuring its ability to compete with a radiolabeled ligand.

Materials:

- HEK293 cells stably expressing hCTr
- Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- [¹²⁵I]-Salmon Calcitonin (Radioligand)
- PHM-27 (unlabeled competitor)
- Human Calcitonin (unlabeled competitor, for control)
- 96-well filter plates (GF/C filters, presoaked in 0.3% PEI)
- Scintillation fluid
- Microplate scintillation counter
- Vacuum manifold

Protocol:

- Membrane Preparation:
 - Culture HEK293-hCTr cells to confluency.
 - Harvest cells and centrifuge at 1000 x g for 5 minutes.
 - Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
 - Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

- Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
- Store membrane preparations at -80°C.
- Assay Setup:
 - In a 96-well plate, add the following in a final volume of 200 µL:
 - 50 µL of binding buffer (for total binding) or a high concentration of unlabeled human calcitonin (1 µM, for non-specific binding).
 - 50 µL of a serial dilution of PHM-27.
 - 50 µL of [125I]-Salmon Calcitonin (at a final concentration close to its K_d, e.g., 0.1 nM).
 - 50 µL of cell membrane preparation (typically 10-20 µg of protein).
- Incubation:
 - Incubate the plate for 60 minutes at 30°C with gentle agitation.
- Filtration and Washing:
 - Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.
 - Wash the filters three times with 200 µL of ice-cold binding buffer.
- Detection and Analysis:
 - Dry the filter plate and add 50 µL of scintillation fluid to each well.
 - Count the radioactivity in a microplate scintillation counter.
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the log concentration of PHM-27 and fit the data using non-linear regression to determine the IC50.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[8\]](#)

Functional Assay: cAMP Accumulation (HTRF)

This assay measures the ability of PHM-27 to stimulate the production of intracellular cAMP, a key second messenger for hCTr activation.

Materials:

- HEK293 cells stably expressing hCTr
- Cell culture medium (e.g., DMEM with 10% FBS)
- Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
- PHM-27
- Forskolin (positive control)
- HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- 384-well white microplates
- HTRF-compatible plate reader

Protocol:

- Cell Plating:
 - Trypsinize and resuspend HEK293-hCTr cells in culture medium.
 - Plate 1,500-3,000 cells per well in a 384-well plate and incubate overnight.
- Compound Addition:

- Prepare serial dilutions of PHM-27 and controls in stimulation buffer.
- Remove the culture medium from the cells and add 5 μ L of the compound dilutions to the respective wells.
- Stimulation:
 - Incubate the plate for 30 minutes at 37°C.
- Detection:
 - Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's instructions.
 - Add 5 μ L of the cAMP-d2 solution followed by 5 μ L of the anti-cAMP Cryptate solution to each well.
- Incubation and Reading:
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
 - Plot the normalized response against the log concentration of PHM-27 and fit the data using a four-parameter logistic equation to determine the EC50.

Functional Assay: Intracellular Calcium Mobilization (FLIPR)

This assay assesses the potential of PHM-27 to induce intracellular calcium release, which can be a secondary signaling pathway for some GPCRs.

Materials:

- HEK293 cells stably expressing hCTr
- Cell culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)[[12](#)][[13](#)][[14](#)][[15](#)]
- Probenecid (to prevent dye leakage)
- PHM-27
- ATP (positive control)
- 384-well black-walled, clear-bottom microplates
- Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

- Cell Plating:
 - Plate 10,000-20,000 HEK293-hCTr cells per well in a 384-well plate and incubate overnight.
- Dye Loading:
 - Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.
 - Remove the culture medium and add 20 μ L of the dye loading solution to each well.
- Incubation:
 - Incubate the plate for 60 minutes at 37°C in the dark.
- Assay:

- Prepare a compound plate with serial dilutions of PHM-27 and controls in assay buffer.
- Place both the cell plate and the compound plate into the FLIPR instrument.
- The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Determine the maximum fluorescence response for each well.
 - Plot the response against the log concentration of PHM-27 and fit the data to determine the EC50.

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